9-Chlorotriptycene
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Overview
Description
9-Chlorotriptycene is a derivative of triptycene, a unique hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp³ carbon atoms in a D₃h-symmetric structure with a barrelene core
Preparation Methods
The synthesis of 9-Chlorotriptycene typically involves the chlorination of triptycene. One common method is the reaction of triptycene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 9th position . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9-Chlorotriptycene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 9-hydroxytriptycene.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize this compound to form corresponding quinones.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce this compound to form triptycene.
Common reagents and conditions used in these reactions include iron(III) chloride for chlorination, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-Chlorotriptycene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chlorotriptycene involves its interaction with specific molecular targets and pathways. For example, its derivatives can act as catalysts in various chemical reactions, facilitating the formation of desired products by lowering the activation energy . The unique structure of this compound allows it to engage in specific molecular interactions, such as hydrogen bonding and nonbonding interactions, which contribute to its reactivity and functionality .
Comparison with Similar Compounds
9-Chlorotriptycene can be compared with other similar compounds, such as:
9-Bromotriptycene: Similar in structure but with a bromine atom instead of chlorine.
9-Hydroxytriptycene: Formed by the substitution of the chlorine atom with a hydroxyl group.
9-Phosphinotriptycene: Substituted with a phosphine group, used as a model for studying restricted rotation in the solid state.
Properties
CAS No. |
793-40-8 |
---|---|
Molecular Formula |
C20H13Cl |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-chloropentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H13Cl/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
InChI Key |
ZTEWLSXIOIOWMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Cl |
Origin of Product |
United States |
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